

Application Notes and Protocols: GR 55562 Dihydrochloride in Animal Models of Addiction

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Compound of Interest

Compound Name: **GR 55562 dihydrochloride**

Cat. No.: **B607725**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.^[1] With the significant role of the serotonergic system, particularly the 5-HT1B and 5-HT1D receptors, in modulating the mesolimbic dopamine system, GR 55562 has become a valuable pharmacological tool for investigating the neural circuits underlying addiction. The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for the rewarding and reinforcing effects of drugs of abuse. The 5-HT1B and 5-HT1D receptors are strategically positioned within this circuitry to influence dopamine release and, consequently, drug-seeking behaviors. These application notes provide a summary of quantitative data and detailed protocols for the administration of GR 55562 in various animal models of addiction.

Data Presentation

The following tables summarize the quantitative data from studies administering **GR 55562 dihydrochloride** in different animal models of addiction.

Table 1: Effects of GR 55562 on Cocaine-Related Behaviors

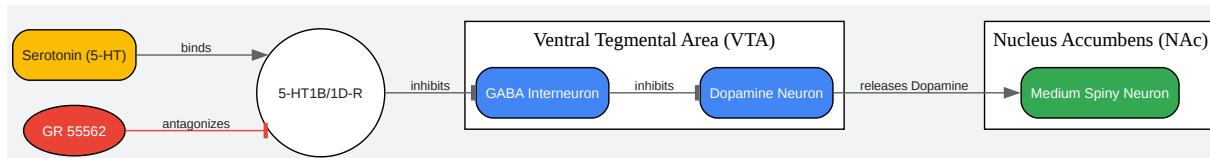
Animal Model	Species	Drug of Abuse	GR 55562		
			Dose (Intracranial)	Administration Site	Key Findings
Drug Discrimination	Rat	Cocaine (5 mg/kg, i.p.)	0.1 - 10 µg/side	Nucleus Accumbens (Shell or Core)	Failed to modulate the discriminative stimulus effects of cocaine.
Drug Discrimination	Rat	Cocaine (1.25 or 2.5 mg/kg, i.p.) + CP 93129 (1 µg/side)	1 µg/side	Nucleus Accumbens (Core)	Attenuated the enhancement of cocaine discrimination induced by the 5-HT1B agonist CP 93129.
Locomotor Sensitization	Rat	Cocaine (10 mg/kg, i.p.)	3 µg/side	Ventral Tegmental Area (VTA)	Attenuated the development of cocaine-induced locomotor sensitization when administered daily prior to cocaine.
Locomotor Activity	Rat	Cocaine (10 mg/kg, i.p.)	0.3 - 3 µg/side	Ventral Tegmental Area (VTA)	Did not affect the acute locomotor hyperactivity response to a

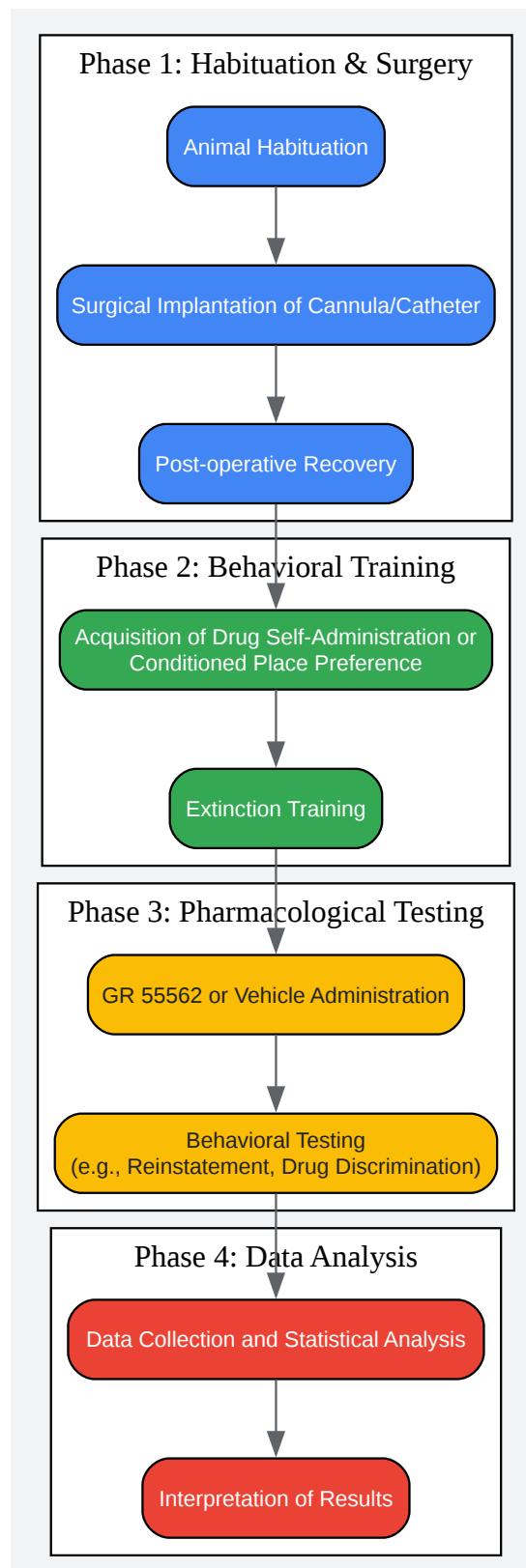
single dose of
cocaine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT1B/1D Receptor Antagonism in the Mesolimbic System

The diagram below illustrates the putative mechanism of action of GR 55562 in modulating dopamine release within the nucleus accumbens. 5-HT1B/1D receptors are located on both GABAergic interneurons and on the terminals of glutamatergic inputs to the VTA and NAc. By antagonizing these inhibitory receptors, GR 55562 can lead to a disinhibition of dopamine neurons or an enhancement of excitatory drive, ultimately affecting dopamine release in the nucleus accumbens.



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References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: GR 55562 Dihydrochloride in Animal Models of Addiction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607725#gr-55562-dihydrochloride-administration-in-animal-models-of-addiction>]

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